2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of advanced materials, such as organic dyes, conjugated polymers, and sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 2,5-diphenylpyrrole share structural similarities with 2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole.
Nitroaromatic Compounds: Compounds like nitrobenzene and 4-nitrotoluene have similar nitro functional groups.
Uniqueness
This compound is unique due to its combination of a pyrrole ring system with a nitro-substituted phenyl group. This structural arrangement can confer specific biological activities and reactivity patterns that are distinct from other pyrrole derivatives and nitroaromatic compounds.
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHLQQRWAKCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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